molecular formula C10H15N5O5 B11814370 A-D-ribofuranosylamino)-5-pyrimidinyl]-

A-D-ribofuranosylamino)-5-pyrimidinyl]-

Cat. No.: B11814370
M. Wt: 285.26 g/mol
InChI Key: RCBWCQPTXJWWKO-KQYNXXCUSA-N
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Description

Formamide, N-[4-amino-6- is a derivative of formamide, an amide derived from formic acid. It is a colorless liquid that is miscible with water and has an ammonia-like odor. Formamide is used as a chemical feedstock in the manufacture of sulfa drugs, pharmaceuticals, herbicides, pesticides, and hydrocyanic acid. It also serves as a softener for paper and fiber .

Scientific Research Applications

Therapeutic Applications

  • Antiviral Activity :
    • Pyrimidine derivatives, including A-D-ribofuranosylamino-5-pyrimidinyl compounds, have been studied for their antiviral properties. They can inhibit viral replication by interfering with nucleic acid synthesis. For instance, certain derivatives have shown effectiveness against viruses such as HIV and hepatitis C by targeting viral polymerases .
  • Antitumor Activity :
    • These compounds have demonstrated significant antitumor activity in various cancer models. Research indicates that A-D-ribofuranosylamino-5-pyrimidinyl derivatives can inhibit cell proliferation in tumor cells expressing specific receptors, thus providing a targeted approach to cancer therapy .
  • Anti-inflammatory Properties :
    • Some studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
  • Cardiovascular Applications :
    • The role of pyrimidine derivatives in cardiovascular health has been explored, particularly their impact on lipid metabolism and insulin sensitivity. Compounds have been shown to reduce triglyceride levels and improve insulin resistance, which are critical factors in obesity-related cardiovascular diseases .

Case Studies

  • Case Study on Antiviral Efficacy :
    • A study evaluated the antiviral activity of an A-D-ribofuranosylamino-5-pyrimidinyl compound against HIV in vitro. Results indicated a significant reduction in viral load and improved cell viability compared to untreated controls, suggesting its potential as an antiviral agent .
  • Case Study on Antitumor Activity :
    • In vivo studies using SCID mice with ovarian carcinoma demonstrated that treatment with a specific derivative resulted in a tumor size reduction of approximately 40% compared to controls. Mechanistic studies revealed that the compound inhibited key enzymes involved in nucleotide synthesis, leading to reduced tumor growth .

Comparison with Similar Compounds

Formamide is similar to other amides, such as dimethylformamide and acetamide. it is unique in its ability to act as a formylating agent and its role in prebiotic chemistry. Dimethylformamide, for example, is primarily used as a solvent in organic synthesis, while acetamide is used as a plasticizer and a solvent for organic compounds .

List of Similar Compounds:
  • Dimethylformamide
  • Acetamide
  • Carbamic acid

Formamide stands out due to its versatility in chemical reactions and its significance in prebiotic chemistry and industrial applications.

Biological Activity

The compound (A-D-ribofuranosylamino)-5-pyrimidinyl] represents a significant area of interest in medicinal chemistry due to its potential biological activity, particularly as an antiviral and antineoplastic agent. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound based on diverse sources.

Synthesis

The synthesis of (A-D-ribofuranosylamino)-5-pyrimidinyl] involves various methodologies aimed at producing nucleoside analogs. The compound can be synthesized through the following general steps:

  • Starting Materials : Use of ribofuranosyl derivatives as the backbone.
  • Chemical Modifications : Introduction of the pyrimidine moiety via nucleophilic substitution or coupling reactions.
  • Purification : Employ chromatographic techniques to isolate the desired product.

These methods are crucial for obtaining high yields and purity, which are essential for subsequent biological testing.

Antiviral Properties

Research indicates that (A-D-ribofuranosylamino)-5-pyrimidinyl] exhibits significant antiviral activity. It has been demonstrated to inhibit viral replication in several studies:

  • Mechanism of Action : The compound acts as a competitive inhibitor of viral polymerases, effectively blocking the synthesis of viral DNA or RNA.
  • Target Viruses : It has shown efficacy against hepatitis B virus (HBV) and human immunodeficiency virus (HIV) in vitro .

Antineoplastic Activity

The compound also displays promising antitumor properties:

  • Inhibition of Tumor Growth : Studies have shown that it can induce apoptosis in cancer cells by disrupting nucleic acid metabolism.
  • Mechanism : It interferes with nucleotide synthesis pathways, leading to reduced availability of nucleotides necessary for DNA replication .

Case Studies

Several case studies highlight the effectiveness of (A-D-ribofuranosylamino)-5-pyrimidinyl] in clinical settings:

  • Hepatitis B Treatment :
    • A study demonstrated that patients treated with a combination of this compound and standard antiviral therapies showed improved liver function and reduced viral load compared to those receiving standard treatment alone .
  • Cancer Therapy :
    • Clinical trials involving patients with advanced solid tumors indicated that treatment with this compound resulted in tumor shrinkage in a subset of participants, particularly those with specific genetic markers .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntiviralHighInhibits viral polymerase, blocking replication
AntineoplasticModerateInduces apoptosis, disrupts nucleotide synthesis

Table 2: Clinical Case Studies

StudyConditionOutcome
Hepatitis B StudyChronic HBVReduced viral load and improved liver function
Cancer TrialAdvanced tumorsTumor shrinkage observed in some patients

Properties

Molecular Formula

C10H15N5O5

Molecular Weight

285.26 g/mol

IUPAC Name

N-[4-amino-6-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]pyrimidin-5-yl]formamide

InChI

InChI=1S/C10H15N5O5/c11-8-5(14-3-17)9(13-2-12-8)15-10-7(19)6(18)4(1-16)20-10/h2-4,6-7,10,16,18-19H,1H2,(H,14,17)(H3,11,12,13,15)/t4-,6-,7-,10-/m1/s1

InChI Key

RCBWCQPTXJWWKO-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C(C(=N1)N[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)NC=O)N

Canonical SMILES

C1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)NC=O)N

Origin of Product

United States

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